N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a carbamoylmethyl group at position 1 (functionalized with a 4-methylbenzyl moiety), and a sulfanyl-linked acetamide chain terminating in a 3-acetamidophenyl group. While direct bioactivity data for this compound is absent in the provided evidence, its structural motifs align with pharmacophores known for antimicrobial, anticancer, or anti-inflammatory properties .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-16-6-8-18(9-7-16)11-25-22(32)13-29-21(14-30)12-26-24(29)34-15-23(33)28-20-5-3-4-19(10-20)27-17(2)31/h3-10,12,30H,11,13-15H2,1-2H3,(H,25,32)(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONBMJJIEULMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acetamidophenyl derivative, followed by the introduction of the hydroxymethyl and imidazolyl sulfanyl groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, hydroxylamine, and imidazole derivatives. The reaction conditions may involve specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazolyl group can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of the acetamidophenyl group can produce various substituted derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with several acetamide-imidazole/benzimidazole derivatives reported in the literature. Below is a comparative analysis of its structural and functional attributes relative to analogous molecules:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights:
Imidazole vs. Benzimidazole Cores: The target compound’s 1H-imidazole core (vs.
Sulfanyl vs. Sulfonyl/Sulfinyl Linkages :
- The sulfanyl group in the target compound (shared with ) offers a reversible binding site for thiol-reactive enzymes, whereas sulfonyl/sulfinyl groups in provide greater metabolic stability but reduced flexibility.
Substituent Effects :
- The hydroxymethyl group (target compound) introduces polarity, contrasting with the methoxy () or methylsulfonyl () groups, which balance lipophilicity and electronic effects.
- The 4-methylbenzyl-carbamoylmethyl side chain (target compound) is unique, likely enhancing receptor specificity compared to simpler alkyl or aryl substitutions in .
Bioactivity Implications :
- Fluorophenyl () and chlorophenyl () substituents are associated with enhanced cytotoxicity and target affinity, respectively. The absence of halogens in the target compound may reduce off-target effects but limit potency.
Biological Activity
N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to significant therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific protein functions related to tumor growth. For instance, the inhibition of SMYD proteins (SMYD2 and SMYD3) has been linked to reduced cancer cell proliferation. Studies show that this compound may act as an inhibitor of these proteins, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound's ability to inhibit bacterial growth has also been investigated. Similar derivatives have shown moderate to good antibacterial activity, indicating that this compound may possess similar properties .
Urease Inhibition
Urease inhibition is another area where this compound could demonstrate activity. Compounds with similar acetamide structures have been reported to effectively inhibit urease, an enzyme associated with various pathologies, including kidney stones . This suggests a possible therapeutic application for treating conditions related to urease activity.
Case Studies and Research Findings
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for this compound?
- Methodological Answer : The synthesis of this compound typically involves:
- Imidazole core formation : Cyclization of precursors (e.g., amidines or α-ketoaldehydes) under acidic/basic conditions .
- Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution with a thiol-containing intermediate under controlled pH .
- Functional group modifications : Sequential protection/deprotection of the hydroxymethyl and carbamoyl groups to prevent side reactions .
- Purification : Use column chromatography or recrystallization to isolate intermediates and final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., imidazole protons, acetamide carbonyls) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) and detect impurities .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the imidazole scaffold’s bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
Q. What strategies resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-response replication : Test multiple concentrations across biological replicates .
- Orthogonal assays : Compare results from fluorescence-based vs. luminescence-based readouts .
- Solubility checks : Verify compound solubility in assay media using DLS or nephelometry .
Q. How can structure-activity relationship (SAR) studies enhance its therapeutic potential?
- Methodological Answer :
- Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve target binding .
- Scaffold hopping : Synthesize analogs with pyrimidine or triazole cores instead of imidazole .
- Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., COX-2 or EGFR) .
Q. What analytical challenges arise in characterizing its degradation products?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS to identify degradation pathways .
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace fragmentation in MS .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer the compound intravenously/orally to measure bioavailability, half-life, and tissue distribution .
- Metabolic stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated metabolism .
- Toxicogenomics : RNA-seq to identify gene expression changes linked to hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
